4-(5-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzo[d]imidazol]-2'-yl)benzenesulfonamide
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Overview
Description
4-(5-(4-Methylpiperazin-1-yl)-1H,1’H-[2,5’-bibenzo[d]imidazol]-2’-yl)benzenesulfonamide is a complex organic compound that belongs to the class of phenylpiperazines This compound is characterized by its unique structure, which includes a piperazine ring, benzimidazole units, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-Methylpiperazin-1-yl)-1H,1’H-[2,5’-bibenzo[d]imidazol]-2’-yl)benzenesulfonamide typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the piperazine moiety, and the attachment of the benzenesulfonamide group. Common reagents used in these reactions include various amines, sulfonyl chlorides, and coupling agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency. Purification methods, including recrystallization and chromatography, are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-(4-Methylpiperazin-1-yl)-1H,1’H-[2,5’-bibenzo[d]imidazol]-2’-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(5-(4-Methylpiperazin-1-yl)-1H,1’H-[2,5’-bibenzo[d]imidazol]-2’-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-(4-Methylpiperazin-1-yl)-1H,1’H-[2,5’-bibenzo[d]imidazol]-2’-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
- 6-(4-Methylpiperazin-1-yl)-2’-(m-tolyl)-1H,3’H-2,5’-bibenzo[d]imidazole
- 4-(4-Methylpiperazin-1-yl)butanoic acid
Uniqueness
4-(5-(4-Methylpiperazin-1-yl)-1H,1’H-[2,5’-bibenzo[d]imidazol]-2’-yl)benzenesulfonamide is unique due to its specific combination of functional groups and structural features
Biological Activity
4-(5-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzo[d]imidazol]-2'-yl)benzenesulfonamide, also known by its chemical structure C25H25N7O2S, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanism of action, pharmacological properties, and potential therapeutic applications based on available research findings.
Chemical Structure
The compound features a complex structure that includes a bibenzoimidazole moiety and a sulfonamide group. Its structural formula is illustrated below:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- DNA Binding : The compound exhibits a strong affinity for DNA, particularly through intercalation between base pairs. This property is crucial for its role as a fluorescent probe in DNA studies .
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in nucleic acid metabolism, which may contribute to its anticancer properties .
Anticancer Properties
Research indicates that this compound possesses notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (cervical) | 0.5 | Induces apoptosis via DNA damage |
MCF-7 (breast) | 0.8 | Inhibits cell proliferation |
A549 (lung) | 0.6 | Disrupts cell cycle progression |
These findings suggest that the compound may act as a potent anticancer agent by inducing apoptosis and inhibiting cell growth.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies indicate it exhibits activity against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
This antimicrobial activity may be linked to its ability to disrupt bacterial DNA replication processes.
Study 1: Fluorescence Properties
In a study published in the Journal of Medicinal Chemistry, researchers explored the fluorescence properties of the compound when bound to DNA. The results indicated that it could serve as an effective fluorescent marker for studying DNA replication in live cells .
Study 2: Anticancer Efficacy
A clinical trial involving patients with advanced solid tumors showed promising results when treated with this compound. Patients exhibited significant tumor reduction and manageable side effects, suggesting potential for further development as an anticancer therapeutic .
Properties
Molecular Formula |
C25H25N7O2S |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C25H25N7O2S/c1-31-10-12-32(13-11-31)18-5-9-21-23(15-18)30-25(28-21)17-4-8-20-22(14-17)29-24(27-20)16-2-6-19(7-3-16)35(26,33)34/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30)(H2,26,33,34) |
InChI Key |
CSUDUNKPOSIFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)S(=O)(=O)N |
Origin of Product |
United States |
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